8-(Allyloxy)indolizine-7-carboxylic acid
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-prop-2-enoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h2-7H,1,8H2,(H,14,15) |
InChI Key |
BBDHJCRJTKECGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Indolizine Core and Its Functionalization
Classical and Established Synthetic Routes to Indolizines
The foundational methods for synthesizing indolizines, such as the Chichibabin and Scholtz reactions, have provided the groundwork for numerous advancements in the field. rsc.org These classical routes, alongside the powerful 1,3-dipolar cycloaddition, remain cornerstones of indolizine (B1195054) chemistry.
Chichibabin and Scholtz Reactions: Historical Context and Modern Applications
The Chichibabin reaction , first reported by Aleksei Chichibabin, traditionally involves the direct amination of pyridine (B92270) using sodium amide to produce 2-aminopyridine. wikipedia.orgthieme.de While not a direct indolizine synthesis, it creates a crucial, more reactive pyridine derivative that can be further elaborated. thieme.de The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a Meisenheimer-like σ-adduct intermediate. wikipedia.org Historically significant, its application has been adapted. For instance, a revisited Chichibabin approach involves the solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides, which, depending on the alcohol used, can yield 2,3-dihydro-2-indolizinones through a rearrangement involving a ketene (B1206846) intermediate. nih.gov
The Scholtz reaction , another classical method, typically involves the condensation of a pyridine-2-acetic acid derivative with an α-dicarbonyl compound. While historically important, modern strategies have often superseded these classical named reactions due to their often harsh conditions and limited substrate scope. rsc.org However, their principles continue to inform the development of new synthetic pathways.
1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Ylides with Olefins and Acetylenes
The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as alkenes and alkynes, stands as one of the most versatile and widely exploited methods for constructing the indolizine ring system. researchgate.netresearchgate.net This reaction involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an electron-deficient π-system. researchgate.netresearchgate.net The resulting dihydroindolizine intermediate typically aromatizes, often through air oxidation, to furnish the stable indolizine product. researchgate.net
This methodology has been successfully applied to a wide range of substrates, including the reaction of pyridinium salts with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and propiolate derivatives. researchgate.netnih.gov
The mechanism of the 1,3-dipolar cycloaddition of pyridinium ylides is generally considered to be a concerted, orbital-controlled process. nih.govmdpi.com However, depending on the specific reactants and conditions, a stepwise mechanism may also be operative. researchgate.netacs.org Kinetic studies have been employed to elucidate the nucleophilicity of various pyridinium ylides and to predict reaction rates, confirming that deviations from calculated rates can indicate a change in mechanism. researchgate.netacs.org
Regioselectivity is a critical aspect of this reaction. In the cycloaddition with unsymmetrical alkynes, the regiochemical outcome is highly dependent on the electronic and steric properties of the substituents on both the pyridinium ylide and the dipolarophile. Typically, the reaction is fully regioselective. nih.gov For instance, the reaction of pyridinium ylides with propiolates consistently places the ester group at a specific position on the resulting indolizine ring. nih.gov Chelation effects between the pyridinium ylide and the dipolarophile can also play a crucial role in dictating the regioselectivity of the cycloaddition. mdpi.com
The substrate scope of the 1,3-dipolar cycloaddition is broad, accommodating a variety of substituents on both the pyridine ring and the dipolarophile. The reaction's success is significantly influenced by the electronic nature of these substituents.
Key factors influencing the reaction include:
Electron-withdrawing groups on the pyridinium ring facilitate the formation of the ylide and generally lead to higher reaction yields. nih.govmdpi.com
Similarly, electron-withdrawing groups on the alkyne or alkene dipolarophile enhance its reactivity towards the nucleophilic ylide. nih.govmdpi.comnih.gov
The reaction demonstrates good functional group tolerance , allowing for the presence of esters, ketones, nitriles, and amides. mdpi.comacs.org This tolerance makes it a powerful tool for synthesizing highly functionalized indolizine derivatives.
The table below illustrates the effect of different substituents on the pyridinium ring on the yield of the cycloaddition reaction.
| Pyridinium Salt Substituent (R1) | Dipolarophile | Yield (%) | Reference |
| COCH₃ | Ethyl propiolate | 77 | nih.govmdpi.com |
| CN | Ethyl propiolate | 81 | nih.govmdpi.com |
| H | Ethyl propiolate | Lower Yields | nih.gov |
| CF₃ | Ethyl propiolate | Not specified | nih.govmdpi.com |
Transition Metal-Catalyzed Strategies for Indolizine Synthesis
In recent years, transition metal catalysis has emerged as a powerful alternative for the synthesis of indolizines, often providing milder reaction conditions, higher efficiency, and novel substitution patterns that are difficult to achieve through classical methods. rsc.org
Copper-Catalyzed Approaches to Indolizine Derivatives
Copper catalysts have proven to be particularly effective in the synthesis of indolizine derivatives through various reaction pathways. nih.gov These methods often involve the cyclization of appropriately substituted pyridine precursors.
One prominent copper-catalyzed approach is the cycloisomerization of 2-pyridyl-substituted propargylic acetates, which provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Another strategy involves the copper-catalyzed oxidative coupling and annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org
Furthermore, copper-catalyzed multicomponent reactions have been developed. For example, a one-pot, three-component reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride, catalyzed by copper chloride, yields 1-bromoindolizines. This process involves a cascade of a 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. nih.gov Similarly, a copper-catalyzed reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions also proceeds through a 1,3-dipolar cycloaddition followed by oxidative aromatization to afford diverse indolizine derivatives. researchgate.netorganic-chemistry.org
A novel approach utilizes the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds and offers good functional group compatibility. rsc.orgrsc.org
The table below summarizes various copper-catalyzed methods for indolizine synthesis.
| Reactants | Catalyst | Key Features | Reference |
| 2-Pyridyl-substituted propargylic acetates | Copper | Cycloisomerization, mild conditions | organic-chemistry.org |
| Pyridine, α-acylmethylbromide, maleic anhydride | Copper(II) chloride | One-pot, three-component, cascade reaction | nih.gov |
| Pyridines, methyl ketones, alkenoic acids | Copper(I) bromide | Solvent-free, cascade reaction | researchgate.netorganic-chemistry.org |
| 2-(pyridin-2-yl)acetate, gem-difluoroalkenes | Copper | C-F bond cleavage, good functional group compatibility | rsc.orgrsc.org |
| 2-Alkylazaarenes, terminal alkenes | Copper | Oxidative coupling-annulation | organic-chemistry.org |
Palladium-Catalyzed Transformations and C–H Functionalization for Indolizines
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including the indolizine core. These methods offer high efficiency and regioselectivity.
One prominent palladium-catalyzed approach involves the cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org This method provides a direct route to 1,3-disubstituted indolizines. The reaction proceeds through an allenyl pyridine intermediate, formed via palladium-catalyzed coupling, which then undergoes cyclization. rsc.org Another strategy utilizes a palladium-catalyzed, multicomponent synthesis involving the carbonylative formation of a mesoionic pyridine-based 1,3-dipole. This intermediate can then undergo cycloaddition with in situ generated arynes to form the indolizine scaffold. researchgate.net
C–H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the indolizine ring, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net Palladium catalysis has been successfully employed for the highly regioselective C–H functionalization of indolizines, leading to the synthesis of biindolizines under mild conditions. acs.orgfigshare.com This approach has even been extended to intramolecular double C–H functionalization to create macrocyclic structures. acs.org Additionally, a tandem reaction using Pd/Cu catalysts enables the coupling and cycloisomerization of propargyl amines or amides with heteroaryl bromides to produce 3-aminoindolizines. organic-chemistry.org
A notable palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides yields indolizine derivatives through a 5-endo-dig cyclization, initiated by an acylpalladium species. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular cyclization of 2-alkynylpyridines is a known method for constructing the indolizine ring system. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Indolizine Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Cross-coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonates, Organoboronic acids | Palladium catalyst | Forms 1,3-disubstituted indolizines via an allenyl pyridine intermediate. rsc.org |
| Multicomponent Carbonylative Coupling | Imines, 2-Bromopyridines, Arynes | Palladium catalyst | Proceeds via a mesoionic pyridine-based 1,3-dipole. researchgate.net |
| C-H Functionalization | Indolizines | Palladium catalyst | Achieves high regioselectivity for biindolizine synthesis. acs.orgfigshare.com |
| Tandem Coupling/Cycloisomerization | Propargyl amines/amides, Heteroaryl bromides | Pd/Cu catalysts | One-step synthesis of 3-aminoindolizines. organic-chemistry.org |
| 5-endo-dig Cyclization | Propargylic pyridines, Aroyl chlorides | Palladium catalyst | Initiated by an in situ formed acylpalladium species. organic-chemistry.org |
| Intramolecular Cyclization | 2-Alkynylpyridines | Palladium catalyst | Direct formation of the indolizine core. researchgate.net |
Other Metal-Mediated Cyclizations and Annulations in Indolizine Chemistry
Besides palladium, other transition metals play a significant role in the synthesis of the indolizine scaffold.
Copper-catalyzed reactions are particularly prevalent. For instance, a copper(I)-catalyzed regioselective [3+2] cyclization of unsubstituted pyridines with alkenyldiazoacetates provides functionalized indolizine derivatives. researchgate.net Another copper-catalyzed method involves the reaction of pyridine, acetophenone, and nitroalkenes under solvent-free conditions. mdpi.com Furthermore, a copper-catalyzed bromination of a methyl ketone, followed by a 1,3-dipolar cycloaddition and subsequent oxidative decarboxylation and dehydrogenation, yields diversified indolizine derivatives from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org
Iron-catalyzed syntheses have also been developed. An iron-catalyzed annulation followed by aerobic oxidation of pyridines and α-substituted allenoates provides functionalized indolizines. organic-chemistry.org Additionally, a three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines catalyzed by Fe(acac)₃/TBAOH can produce aminoindolizines. organic-chemistry.org
Other metals like gold, rhodium, and samarium have also found application. A gold(III)-catalyzed multicomponent coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes offers rapid access to substituted aminoindolizines. organic-chemistry.org Rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction enables the synthesis of 3-allylindolizines with high enantioselectivity. organic-chemistry.org A samarium-catalyzed C(sp³)–H bond activation allows for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols. organic-chemistry.org
Radical-Mediated and Green Chemistry Synthetic Protocols for Indolizines
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of radical-mediated reactions and green chemistry approaches for indolizine synthesis.
Radical Cascade Cyclization and Cross-Coupling Methods
Radical-induced synthetic strategies are gaining attention due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds. researchgate.netrsc.orgnih.gov These methods often exhibit high atom and step economy. researchgate.netrsc.orgnih.gov A notable example is a B₂pin₂-mediated radical cascade cyclization/aromatization reaction of enaminone with pyridine. organic-chemistry.org This approach provides functionalized indolizines under metal-free, external oxidant-free, and base-free conditions and is compatible with a wide array of functional groups. organic-chemistry.org Another radical-based method involves an iodine-catalyzed radical oxidative annulation to produce 3-arylindolizines. rsc.org Furthermore, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to access structurally diverse methylthio-substituted indolizines. researchgate.net
Solvent-Free, Microwave-Assisted, and Sonochemical Synthesis of Indolizine Scaffolds
Green chemistry principles are being increasingly applied to the synthesis of indolizines to reduce environmental impact. ijettjournal.org These approaches often involve the use of alternative energy sources like microwaves and ultrasound, or the elimination of solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes, increasing chemical yields and selectivity, and minimizing chemical waste. tandfonline.comtandfonline.comnih.gov Several microwave-assisted methods for indolizine synthesis have been reported, including a one-pot, three-component reaction of acyl bromide, pyridine, and acetylene (B1199291) catalyzed by basic alumina. researchgate.netacs.org This method offers excellent yields in a short time. acs.org Microwave irradiation has also been used to synthesize 3-benzoyl indolizines from a two-component reaction. tandfonline.com
Solvent-free synthesis is another green approach that minimizes waste. mdpi.com A copper-catalyzed reaction involving pyridine, acetophenone, and nitroalkenes has been developed to synthesize indolizines under solvent-free conditions with high yields. mdpi.com
Sonochemical methods, which utilize ultrasound irradiation, also align with green chemistry principles. nih.gov Ultrasound has been employed in the synthesis of indolizine-1-carbonitrile (B3051405) derivatives through a one-pot two-step tandem reaction. nih.gov Furthermore, lipase-catalyzed one-pot synthesis of indolizines in aqueous media has been shown to be more efficient under ultrasound irradiation, leading to pure products in good yields and very short reaction times. nih.gov
Table 2: Comparison of Green Synthesis Methods for Indolizines
| Method | Key Features | Example |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased selectivity. tandfonline.comtandfonline.com | One-pot, three-component synthesis of indolizines catalyzed by basic alumina. acs.org |
| Solvent-Free Synthesis | Reduced waste, minimal environmental impact. mdpi.com | Copper-catalyzed reaction of pyridine, acetophenone, and nitroalkenes. mdpi.com |
| Sonochemical Synthesis | Accelerated reactions, improved yields, green approach. nih.gov | Ultrasound-mediated synthesis of indolizine-1-carbonitrile derivatives. nih.gov |
| Biocatalysis | Use of enzymes, environmentally friendly conditions. nih.gov | Lipase-catalyzed one-pot synthesis of indolizines in aqueous media. nih.gov |
Specific Synthetic Approaches for Allyloxy and Carboxylic Acid Substitution Patterns in Indolizines
While general methods for synthesizing the indolizine core are well-established, the introduction of specific substituents such as allyloxy and carboxylic acid groups at particular positions requires tailored strategies. The target molecule, 8-(Allyloxy)indolizine-7-carboxylic acid, is noted as a commercially available chemical building block. bldpharm.com
Introduction of Carboxylic Acid Moieties at Indolizine C-7 (and related positions)
The introduction of a carboxylic acid group, particularly at the C-7 position of the indolizine ring, is a key synthetic step. While direct carboxylation at C-7 is not commonly reported, functionalization at related positions can provide insights. For instance, indolizine-2-carboxylic acids have been synthesized and used as precursors for other derivatives. researchgate.net
A plausible route to this compound would likely involve the synthesis of an 8-hydroxyindolizine intermediate, followed by allylation to introduce the allyloxy group, and subsequent carboxylation at the C-7 position. The pumiliotoxin alkaloids, for example, are a class of natural products characterized by an 8-hydroxy-8-methyl-6-alkylidene-indolizine ring system, with some derivatives, the allopumiliotoxins, possessing an additional hydroxyl group at C-7. jbclinpharm.org This suggests that functionalization at both the C-7 and C-8 positions is feasible.
The synthesis of indolizine-1-carbonitrile derivatives has been achieved through a one-pot, two-step tandem reaction involving a 1,3-dipolar cycloaddition. nih.gov While this introduces a nitrile group at C-1, subsequent hydrolysis could yield the corresponding carboxylic acid. This highlights a potential strategy for introducing a carboxylic acid functionality onto the indolizine ring.
Strategies for Incorporating Allyloxy Groups (and related oxygenated functionalities) at Specific Indolizine Positions
The introduction of an allyloxy group at the C-8 position of the indolizine nucleus is a critical step in the synthesis of this compound. This transformation typically proceeds through the formation of an 8-hydroxyindolizine intermediate, which can then be subjected to allylation.
One plausible approach involves the C-H functionalization of a pre-formed indolizine ring. While direct C-H oxidation at the C-8 position is challenging, directed metalation strategies can offer a viable route. By employing a directing group at a suitable position on the indolizine core, it is possible to achieve regioselective lithiation at the C-8 position. uwindsor.cawikipedia.orgbaranlab.org Quenching the resulting aryllithium species with an appropriate oxygen source, such as a peroxide or a boronic ester followed by oxidation, could yield the desired 8-hydroxyindolizine. Subsequent Williamson ether synthesis with an allyl halide, such as allyl bromide, in the presence of a base would furnish the 8-allyloxyindolizine. rsc.org
Alternatively, the synthesis can commence from a pyridine precursor already bearing an oxygen functionality that will ultimately become the C-8 oxygen of the indolizine. For instance, a suitably substituted 3-hydroxypyridine (B118123) derivative can be employed in a Tschitschibabin or a related cyclization reaction to construct the indolizine ring with the hydroxyl group in place at the 8-position. nih.govd-nb.inforesearchgate.net
The table below summarizes potential strategies for the introduction of oxygenated functionalities at the C-8 position of the indolizine ring.
| Strategy | Description | Key Intermediates | Relevant Transformations |
| Directed C-H Functionalization | Regioselective metalation of an indolizine derivative at the C-8 position, followed by reaction with an oxygen electrophile. | C-8 Lithiated Indolizine | Directed ortho-metalation, oxidation. |
| Cyclization of a Functionalized Pyridine | Construction of the indolizine ring from a pyridine precursor already containing a hydroxyl or protected hydroxyl group at the 3-position. | 3-Hydroxypyridine derivative | Tschitschibabin reaction, 1,3-dipolar cycloaddition. |
| Post-Cyclization Modification | Functional group interconversion on a pre-existing indolizine to install the hydroxyl group at C-8. | 8-Aminoindolizine, 8-Haloindolizine | Diazotization followed by hydrolysis, nucleophilic substitution. |
Once the 8-hydroxyindolizine is obtained, the introduction of the allyl group can be achieved under standard conditions.
| Reaction | Reagents and Conditions | Product |
| O-Allylation | Allyl bromide, a base (e.g., K₂CO₃, NaH), in a suitable solvent (e.g., DMF, THF). | 8-Allyloxyindolizine |
Multicomponent and Tandem Reaction Sequences Towards Complex Indolizine Architectures
A hypothetical multicomponent approach to the target molecule could involve the reaction of a suitably substituted pyridine, an alkyne, and a third component that introduces the desired functionalities. For instance, a palladium-catalyzed multicomponent reaction of a 2-bromopyridine, an imine, carbon monoxide, and an alkyne has been shown to produce indolizines with substitution at various positions. nih.gov By carefully selecting the starting materials, it might be possible to construct an indolizine with precursors to the allyloxy and carboxylic acid groups at the 7 and 8-positions.
Tandem reactions often rely on a single catalytic system to promote multiple transformations in a sequential manner. A palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a route to 1,3-disubstituted indolizines. orgsyn.orgworktribe.com While this substitution pattern is different from the target molecule, the principle of a tandem sequence could be adapted. For example, a tandem reaction involving a suitably substituted pyridine precursor could first undergo a C-H functionalization or cross-coupling to introduce a group at the future C-8 position, followed by an intramolecular cyclization to form the indolizine ring, and then a subsequent functionalization at C-7.
The table below highlights some transition-metal catalyzed tandem reactions that have been employed for the synthesis of functionalized indolizines.
| Catalyst | Reaction Type | Starting Materials | Product Type |
| Palladium | Cross-coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonates, organoboronic acids | 1,3-Disubstituted indolizines |
| Copper | Cycloisomerization | 2-Pyridyl-substituted propargylic acetates | C-1 Oxygenated indolizines baranlab.orgnih.govresearchgate.netrsc.org |
| Gold | Intramolecular Hydroarylation/Aromatization | Pyrrole-ynes | Functionalized indolizines uwindsor.cawikipedia.org |
| Rhodium | C-H Functionalization/Annulation | Indoles, Allenyl carbonates | 2-(1,3-Diene)-substituted indoles |
The synthesis of this compound would likely require a multi-step sequence, potentially combining elements from both functionalization strategies and tandem reactions. A plausible, albeit challenging, route could involve the initial construction of an 8-hydroxyindolizine-7-carboxylate ester via a multicomponent or tandem reaction, followed by allylation of the hydroxyl group and subsequent hydrolysis of the ester to the carboxylic acid. The development of such a convergent strategy remains an active area of research in the field of heterocyclic chemistry.
Advanced Spectroscopic and Structural Characterization of Indolizine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 8-(Allyloxy)indolizine-7-carboxylic acid, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the indolizine (B1195054) core, the allyloxy substituent, and the carboxylic acid. The protons on the indolizine ring typically appear in the aromatic region (around 6.5-8.5 ppm). The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton on the heterocyclic system. The allyloxy group would exhibit characteristic signals for the -O-CH₂- protons (around 4.5-5.0 ppm), the vinylic proton (-CH=), and the terminal vinylic protons (=CH₂). The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. chemicalbook.com
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the indolizine ring would resonate in the aromatic region (approximately 110-140 ppm). The carbonyl carbon of the carboxylic acid is characteristically found further downfield, generally in the range of 165-185 ppm. openstax.org The carbons of the allyloxy group would appear in the aliphatic and olefinic regions of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indolizine-H | 6.5 - 8.5 | m |
| -O-CH ₂-CH=CH₂ | 4.6 - 4.8 | d |
| -O-CH₂-CH =CH₂ | 5.9 - 6.1 | m |
| -O-CH₂-CH=CH ₂ | 5.2 - 5.4 | m |
| -COOH | > 10 | s (broad) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Indolizine-C | 110 - 140 |
| C =O | 165 - 175 |
| -O-C H₂-CH=CH₂ | 68 - 72 |
| -O-CH₂-C H=CH₂ | 130 - 135 |
| -O-CH₂-CH=C H₂ | 117 - 120 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorption bands would confirm its structure.
A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1680 and 1710 cm⁻¹. openstax.org The presence of the allyloxy group would be indicated by the C-O-C stretching vibrations (around 1200-1000 cm⁻¹) and the C=C stretching of the allyl group (around 1645 cm⁻¹). The aromatic C-H stretching vibrations of the indolizine ring are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would be observed in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch, H-bonded | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretch | 1680 - 1710 |
| Aromatic C-H | Stretch | > 3000 |
| Alkene C=C | Stretch | ~1645 |
| Aromatic C=C/C=N | Stretch | 1450 - 1600 |
| Ether C-O-C | Stretch | 1000 - 1200 |
Note: These are characteristic ranges and specific values can vary.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis (GC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (C₁₂H₁₁NO₃), the molecular weight is 217.22 g/mol . bldpharm.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z |
|---|---|
| [M]⁺ | 217 |
| [M - C₃H₅]⁺ | 176 |
| [M - COOH]⁺ | 172 |
| [M - OC₃H₅]⁺ | 160 |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A crystal structure of this compound would be expected to reveal a nearly planar indolizine ring system. The allyloxy and carboxylic acid substituents would likely be twisted out of the plane of the aromatic core. nih.gov A key feature of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid groups. These groups are likely to form dimers, with strong O-H···O=C hydrogen bonds, which significantly influence the crystal packing.
Electronic Spectroscopy for Photophysical Properties: UV-Vis Absorption and Fluorescence Emission
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and its photophysical properties. Indolizine derivatives are known for their interesting optical properties, often exhibiting fluorescence. rsc.org
The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the conjugated indolizine system. Typically, indolizines display multiple absorption bands in the UV and visible regions. nist.gov The exact position of the absorption maxima (λ_max) would be influenced by the substituents and the solvent.
Many indolizine derivatives are fluorescent, and it is anticipated that this compound would also exhibit fluorescence. Upon excitation at an appropriate wavelength (near the absorption maximum), the molecule would emit light at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of coumarin-3-carboxylic acids, which are structurally related, have been studied extensively, providing a basis for understanding the behavior of similar carboxylic acid-substituted fluorophores. nih.gov
Table 5: Expected Photophysical Properties of this compound
| Property | Expected Range |
|---|---|
| UV-Vis Absorption (λ_max) | 250 - 400 nm |
| Fluorescence Emission (λ_em) | > 400 nm |
Note: These are general predictions; actual values are highly dependent on the solvent environment.
Theoretical and Computational Investigations of Indolizine Derivatives
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and aromatic character of molecules like 8-(allyloxy)indolizine-7-carboxylic acid. These methods provide a detailed picture of electron distribution and orbital energies, which govern the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.comwuxibiology.com The energies and symmetries of these orbitals are critical in predicting the feasibility and outcome of chemical reactions. wuxiapptec.com
For indolizine (B1195054) derivatives, the HOMO is typically distributed over the π-system of the bicyclic ring, indicating its electron-donating capability. The LUMO, conversely, represents the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. irjweb.commdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indolizines
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| Unsubstituted Indolizine | -5.50 | -0.80 | 4.70 | Hypothetical/Representative |
| 7-Trifluoromethyl-indolizine derivative | -6.21 | -2.54 | 3.67 | nih.gov |
| 7-Methoxy-indolizine derivative | -5.89 | -1.98 | 3.91 | nih.gov |
| Nitro-substituted pentathiepino[6,7-a]indolizine | -7.10 | -3.50 | 3.60 | nih.gov |
Note: The data in this table is illustrative and derived from studies on various indolizine derivatives. Specific values for this compound are not available in the cited literature.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a realistic three-dimensional representation of the molecule. researchgate.net This geometric information is crucial for understanding steric effects and conformational preferences that influence reactivity.
For this compound, DFT calculations would reveal the planarity of the indolizine ring system and the preferred orientation of the allyloxy and carboxylic acid substituents. The energy landscape, also explorable through DFT, can identify the most stable conformers and the energy barriers for rotation around single bonds, such as the C-O bond of the allyloxy group.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational methods are instrumental in predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For indolizine derivatives, these predictions can guide synthetic strategies and help in understanding their biological activities.
The reactivity of the indolizine ring is characterized by a high electron density, particularly at the C1, C3, and C5 positions, making it susceptible to electrophilic attack. The presence of substituents can, however, alter this reactivity pattern. Computational studies on substituted indolynes have shown that the regioselectivity of trapping reactions can be predicted by analyzing the distortion in the geometry-optimized structures. mdpi.com
For this compound, computational models can predict the most likely sites for various reactions. For instance, the electron-rich nature of the indolizine core, enhanced by the allyloxy group, would favor electrophilic aromatic substitution. Conversely, the carboxylic acid group could direct nucleophilic attacks. DFT calculations can model the transition states of potential reactions, providing activation energies that help in predicting the most favorable reaction pathways. wuxiapptec.com Indolizines are also known to participate in [8+2] cycloaddition reactions, and computational studies can shed light on the mechanistic aspects of such transformations. nih.gov
Molecular Modeling and Docking Studies for Ligand-Scaffold Interactions
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein or enzyme. nih.gov These studies are pivotal in drug discovery and in understanding the mechanism of action of biologically active compounds.
Indolizine derivatives have been investigated as inhibitors of various enzymes, such as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. In such studies, molecular docking simulations are performed to place the indolizine derivative into the binding pocket of the target protein. The docking scores, which estimate the binding free energy, help in identifying the most promising candidates for further development.
For this compound, molecular docking could be employed to explore its potential as an inhibitor for various enzymes. The allyloxy and carboxylic acid groups would play a crucial role in forming interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a target protein. For example, studies on other indolizine derivatives have shown interactions with key residues in the active sites of their respective targets. nih.gov
Table 2: Representative Docking Scores for Indolizine Derivatives with Biological Targets
| Indolizine Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interactions | Source |
| 7-(Trifluoromethyl)indolizine derivative | COX-2 | -9.8 | Hydrogen bonding, Pi-Alkyl | nih.gov |
| Indolizine-based α7 nAChR agonist | α7 nAChR | -8.5 to -10.2 | Hydrogen bonding, Pi-Pi stacking | |
| 7-Morpholinoindolizine derivative | Malate synthase | -7.5 | Hydrogen bonding, Hydrophobic | researchgate.net |
Note: The data in this table is illustrative and derived from studies on various indolizine derivatives. Specific values for this compound are not available in the cited literature.
Studies on Optoelectronic Properties: HOMO-LUMO Gaps and Luminescence Mechanisms
The electronic properties of indolizine derivatives also make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The optoelectronic properties are intrinsically linked to the HOMO-LUMO energy gap.
The HOMO-LUMO gap determines the energy required for electronic excitation and, consequently, the absorption and emission wavelengths of the molecule. A smaller gap generally leads to absorption at longer wavelengths (red-shifted). Computational studies on π-expanded indoloindolizines have demonstrated that the HOMO-LUMO gap can be precisely tuned by strategic benzannulation, which alters the aromaticity of the rings. nih.gov
For this compound, the combination of the electron-donating allyloxy group and the electron-withdrawing carboxylic acid group can create a "push-pull" system, which is known to decrease the HOMO-LUMO gap and enhance optical properties. DFT calculations can predict the absorption spectra and provide insights into the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer), which are fundamental to understanding their luminescence mechanisms.
Future Directions and Advanced Research Frontiers for 8 Allyloxy Indolizine 7 Carboxylic Acid
Rational Design of Indolizine-Based Scaffolds for Targeted Chemical Applications
The rational design of novel chemical entities hinges on a deep understanding of how molecular structure dictates function. For indolizine-based scaffolds like 8-(allyloxy)indolizine-7-carboxylic acid, this approach is crucial for developing molecules with tailored properties for specific applications, ranging from fluorescent probes to therapeutic agents.
A primary strategy involves the strategic modification of the core indolizine (B1195054) structure to fine-tune its electronic and photophysical properties. Computational modeling, particularly quantum mechanical calculations, can predict how substituents at various positions on the indolizine ring will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for designing fluorophores with predictable and tunable emission wavelengths. For instance, in the pyrido[3,2-b]indolizine system, computational analysis identified optimal substituent positions to modulate fluorescence across the visible spectrum from blue to red.
Applying this principle to this compound, the existing allyloxy and carboxylic acid groups serve as foundational points for diversification. The carboxylic acid can be converted into esters, amides, or other functional groups, while the allyloxy group can be modified or replaced with other alkoxy moieties. These modifications would systematically alter the electron-donating or -withdrawing nature of the substituents, thereby modulating the scaffold's properties. The goal is to create a library of derivatives with predictable characteristics for targeted applications, such as biological imaging or as components in functional organic materials.
| Design Strategy | Target Application | Key Functional Groups | Predicted Outcome |
| HOMO/LUMO Energy Tuning | Fluorescent Probes | Electron-donating/withdrawing substituents | Control over emission wavelength and quantum yield |
| Introduction of Orthogonal Groups | Multifunctional Platforms | Amines, esters, alkynes, oximes | Versatile scaffolds for bioconjugation and affinity chromatography |
| Bioisosteric Replacement | Medicinal Chemistry | Tetrazoles, sulfonamides (for COOH) | Improved pharmacokinetic or pharmacodynamic profiles |
| Scaffold Fusion | Organic Electronics | Fused aromatic rings | Creation of π-expanded systems with tailored optoelectronic properties |
Development of Novel Synthetic Methodologies with Enhanced Efficiency, Regio-, and Stereoselectivity
The advancement of indolizine chemistry is intrinsically linked to the development of efficient and selective synthetic methods. While numerous strategies exist for constructing the indolizine core, future research on this compound and its derivatives will demand methodologies that offer superior control over substitution patterns (regioselectivity) and spatial arrangement (stereoselectivity).
Current synthetic approaches often involve the reaction of pyridine (B92270) derivatives with various coupling partners. For example, [3+2] annulation reactions are a powerful tool for building the five-membered ring of the indolizine system. However, achieving specific substitution patterns, such as the 7,8-disubstitution of the target molecule, can be challenging and may require multi-step sequences.
Future efforts should focus on developing one-pot or tandem reactions that construct the functionalized indolizine core in a single, efficient operation. This could involve transition-metal-catalyzed cross-coupling reactions to introduce the allyloxy and carboxylic acid precursors onto a pyridine or pyrrole (B145914) starting material before the final cyclization step. Furthermore, the development of enantioselective catalytic methods would be a significant breakthrough, enabling the synthesis of chiral indolizine derivatives for applications where stereochemistry is critical. The use of environmentally benign approaches, such as electrooxidative methods for constructing substituted indolizines, also represents an important frontier.
Exploration of Structure-Reactivity Relationships in Complex Indolizine Architectures Bearing Allyloxy and Carboxylic Acid Functionalities
A comprehensive understanding of the interplay between the functional groups and the aromatic core is essential for predicting the chemical behavior of this compound. The indolizine ring is electron-rich, making it susceptible to electrophilic substitution. The precise location of this substitution is governed by the electronic effects of the attached functional groups.
In this compound, the 8-allyloxy group acts as an electron-donating group through resonance, increasing the electron density of the six-membered ring. Conversely, the 7-carboxylic acid group is electron-withdrawing, deactivating the ring towards electrophilic attack. This push-pull electronic arrangement creates a unique reactivity profile. Future research should systematically investigate this relationship by:
Mapping Reactivity: Performing a series of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to determine the preferred sites of reaction and quantify the directing effects of the allyloxy and carboxylic acid groups.
Probing the Allyl Group: The allyloxy group is not merely a passive substituent; its double bond can undergo various reactions (e.g., dihydroxylation, epoxidation, metathesis), and the ether linkage can be cleaved to yield a hydroxyl group, providing a handle for further functionalization.
Utilizing the Carboxylic Acid: The carboxylic acid is a versatile functional handle. Its replacement with bioisosteres is a classic medicinal chemistry strategy to modify physicochemical properties while retaining biological activity. Systematic studies on isosteric replacements in this specific indolizine context would provide valuable data for drug design.
Integration of Functionalized Indolizines into π-Expanded Polycyclic Aromatic Systems
There is growing interest in integrating indolizine moieties into larger, fully conjugated polycyclic aromatic compounds (PACs) to develop novel materials for organic optoelectronics. These π-expanded systems often exhibit enhanced stability and tunable electronic properties compared to conventional polycyclic aromatic hydrocarbons like acenes. While the integration of indole into such systems has been studied extensively, the use of indolizines remains a less explored but promising frontier.
This compound is an ideal building block for creating such complex architectures. The carboxylic acid at the C7 position can serve as a reactive handle for annulation reactions, allowing it to be fused onto other aromatic systems. The strategic merger of indole and indolizine moieties within a single polycyclic framework has led to a new class of materials termed indoloindolizines, which possess precisely modulated electronic structures and HOMO-LUMO gaps.
Future research in this area would involve using this compound as a synthon in multi-step syntheses to construct novel π-expanded indoloindolizines. The allyloxy group would be carried through the synthesis, providing a site for post-synthetic modification to fine-tune the solubility and solid-state packing of the final material, which are critical parameters for applications in devices like organic field-effect transistors (OFETs). An unexpected construction of functionalized π-extended indolizine polycycles has been reported through a dearomative [3+2] cycloaddition followed by oxidative decarbonylation, highlighting the potential for novel synthetic routes in this field.
Advancements in Computational Chemistry for Predictive Modeling and Mechanistic Elucidation in Indolizine Research
Computational chemistry is an indispensable tool for accelerating research and providing deep mechanistic insights that are often difficult to obtain through experimentation alone. For indolizine research, computational methods are poised to make a transformative impact by enabling predictive modeling of molecular properties and elucidating complex reaction mechanisms.
Key applications of computational chemistry in the study of this compound include:
Predictive Modeling: Using methods like Density Functional Theory (DFT), researchers can calculate key electronic properties, including HOMO-LUMO gaps, ionization potentials, and electron affinities. These calculations can predict the color of fluorescent derivatives and the charge-transport properties of π-expanded systems, guiding synthetic efforts toward molecules with desired characteristics.
Mechanistic Elucidation: Computational modeling can map out the entire energy landscape of a chemical reaction. This allows for the determination of transition state structures and activation barriers, providing a detailed understanding of reaction mechanisms. Such insights are crucial for optimizing reaction conditions to improve yield and selectivity in the synthesis of complex indolizine derivatives.
Structure-Property Relationships: By combining computational chemistry with machine learning, it is possible to build robust models that predict the properties of new molecules based on their structure. For the indolizine scaffold, this could involve creating quantitative structure-activity relationship (QSAR) models for biological activity or quantitative structure-property relationship (QSPR) models for photophysical properties.
| Computational Method | Application in Indolizine Research | Specific Focus for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Predicting HOMO/LUMO energies, modeling reaction pathways for electrophilic substitution. |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties, such as UV-Vis absorption and fluorescence spectra. | Designing fluorescent derivatives with tailored emission wavelengths. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as enzyme active sites. | Simulating interactions with biological targets to guide drug design. |
| Machine Learning (ML) | Developing predictive models from large datasets for properties, synthesis, and catalysis. | Building QSAR models to predict the biological activity of a library of derivatives. |
By leveraging these advanced computational tools, researchers can accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Q & A
Q. What are the key steps and critical parameters for synthesizing 8-(Allyloxy)indolizine-7-carboxylic acid?
Synthesis typically involves multi-step organic reactions starting from indolizine precursors. Critical parameters include:
- Substituent introduction : Allyloxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (e.g., temperature, solvent polarity) must optimize regioselectivity .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl esters) under alkaline conditions (NaOH/EtOH) is common, requiring pH control to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization are standard for isolating the final product .
Q. How can spectroscopic methods confirm the structure of this compound?
Q. What preliminary assays are used to evaluate its biological activity?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing IC₅₀ values to known inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may require post-reaction dilution to prevent decomposition .
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DBU for deprotonation) can accelerate key steps .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during allyloxy group introduction .
Q. What strategies resolve contradictions in biological activity data?
- Dose-response curves : Confirm activity trends across multiple concentrations to rule out false positives/negatives .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. allyloxy substituents) to identify critical functional groups (Table 1) .
- Computational docking : Predict binding modes with target proteins (e.g., COX-2, DHFR) to rationalize experimental IC₅₀ discrepancies .
Q. Table 1: Structure-Activity Relationships (SAR) of Indolizine Derivatives
| Substituent | Biological Activity (IC₅₀, μM) | Key Interactions |
|---|---|---|
| Allyloxy (R = CH₂CH₂CH₂) | 12.3 (Antimicrobial) | H-bonding with enzyme active site |
| Methoxy (R = OCH₃) | 45.6 (Antimicrobial) | Weak π-π stacking |
| Bromo (R = Br) | 8.9 (Anticancer) | Halogen bonding |
Q. How do stability and solubility impact experimental design?
- Stability : Degradation under light/heat necessitates storage at –20°C in amber vials. TLC or HPLC monitors batch consistency .
- Solubility : Low aqueous solubility requires DMSO for in vitro assays (<1% v/v to avoid cytotoxicity). For in vivo studies, prodrug strategies (e.g., ester prodrugs) improve bioavailability .
Q. What computational methods predict its reactivity and electronic properties?
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess membrane permeability or target binding .
Methodological Challenges
Q. How to address low yields in allyloxy group introduction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
